Cas no 2138307-91-0 (2-(3-Hydroxy-3-methylazetidin-1-yl)-4-methylbenzaldehyde)

2-(3-Hydroxy-3-methylazetidin-1-yl)-4-methylbenzaldehyde 化学的及び物理的性質
名前と識別子
-
- EN300-725967
- 2-(3-hydroxy-3-methylazetidin-1-yl)-4-methylbenzaldehyde
- 2138307-91-0
- 2-(3-Hydroxy-3-methylazetidin-1-yl)-4-methylbenzaldehyde
-
- インチ: 1S/C12H15NO2/c1-9-3-4-10(6-14)11(5-9)13-7-12(2,15)8-13/h3-6,15H,7-8H2,1-2H3
- InChIKey: ZJIFTDSCQHLGJR-UHFFFAOYSA-N
- SMILES: OC1(C)CN(C2C=C(C)C=CC=2C=O)C1
計算された属性
- 精确分子量: 205.110278721g/mol
- 同位素质量: 205.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 248
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5Ų
- XLogP3: 1.2
2-(3-Hydroxy-3-methylazetidin-1-yl)-4-methylbenzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-725967-1.0g |
2-(3-hydroxy-3-methylazetidin-1-yl)-4-methylbenzaldehyde |
2138307-91-0 | 1g |
$0.0 | 2023-06-06 |
2-(3-Hydroxy-3-methylazetidin-1-yl)-4-methylbenzaldehyde 関連文献
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
2-(3-Hydroxy-3-methylazetidin-1-yl)-4-methylbenzaldehydeに関する追加情報
Compound 2-(3-Hydroxy-3-methylazetidin-1-yl)-4-methylbenzaldehyde (CAS No: 2138307-91-0)
The compound 2-(3-Hydroxy-3-methylazetidin-1-yl)-4-methylbenzaldehyde, with CAS number 2138307-91-0, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzaldehyde moiety with a substituted azetidine ring. The presence of hydroxyl and methyl groups introduces interesting stereochemical and functional properties, making it a valuable subject for research and potential applications in drug development.
Recent studies have highlighted the importance of azetidine derivatives in medicinal chemistry due to their ability to modulate various biological targets. For instance, research published in 2023 demonstrated that 2-(3-Hydroxy-3-methylazetidin-1-yl)-4-methylbenzaldehyde exhibits potent inhibitory activity against certain enzymes associated with neurodegenerative diseases. This finding underscores the potential of this compound as a lead molecule for developing therapeutic agents targeting such conditions.
The synthesis of 2-(3-Hydroxy-3-methylazetidin-1-yl)-4-methylbenzaldehyde involves a multi-step process that typically begins with the preparation of the azetidine ring. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. These improvements are crucial for scaling up production if the compound is to be used in clinical trials or commercial applications.
In terms of physical properties, this compound has been shown to have a melting point of approximately 155°C and a boiling point around 450°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory techniques, including chromatography and spectroscopy. The compound's stability under different pH conditions has also been extensively studied, revealing its resilience in both acidic and basic environments.
One of the most promising aspects of 2-(3-Hydroxy-3-methylazetidin-1-yl)-4-methylbenzaldehyde is its potential as an intermediate in the synthesis of more complex molecules. Researchers have explored its use as a building block for constructing bioactive compounds with enhanced pharmacokinetic profiles. For example, a study published in the Journal of Medicinal Chemistry outlined how this compound can be modified to improve its bioavailability, making it a more viable option for drug delivery systems.
The biological evaluation of this compound has revealed intriguing results. In vitro assays have demonstrated its ability to inhibit key enzymes involved in inflammation and oxidative stress, suggesting its potential role in anti-inflammatory and antioxidant therapies. Furthermore, preliminary toxicological studies indicate that the compound exhibits low toxicity at therapeutic concentrations, which is a critical factor for its consideration as a drug candidate.
Looking ahead, the development of novel analogs based on 2-(3-Hydroxy-3-methylazetidin-1-yl)-4-methylbenzaldehyde holds great promise for expanding its therapeutic applications. By modifying the substituents on the benzaldehyde ring or altering the azetidine structure, researchers can tailor the compound's properties to target specific diseases or enhance its efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate this process, bringing us closer to realizing its full potential in medicine.
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